Dihydro-4-phenylfuran-2(3H)-one can be derived from various synthetic processes involving starting materials such as phenylacetic acid and acetic anhydride. It is classified under the category of heterocyclic compounds and is specifically categorized as a furan derivative due to the presence of the furan ring in its structure. The compound's systematic name indicates that it is a dihydro derivative, suggesting the saturation of the furan ring at certain positions.
The synthesis of Dihydro-4-phenylfuran-2(3H)-one typically involves several methods, including:
The molecular structure of Dihydro-4-phenylfuran-2(3H)-one can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used techniques to confirm the structure, with characteristic peaks indicating the presence of functional groups such as carbonyls and aromatic protons .
Dihydro-4-phenylfuran-2(3H)-one participates in various chemical reactions, including:
These reactions are typically carried out under controlled conditions to optimize yields and selectivity .
The mechanism of action for Dihydro-4-phenylfuran-2(3H)-one largely depends on its interactions with biological targets. Preliminary studies suggest that it may exhibit:
The exact biochemical pathways remain under investigation but suggest interactions at the molecular level that could lead to therapeutic effects .
Dihydro-4-phenylfuran-2(3H)-one exhibits several notable physical and chemical properties:
Spectroscopic data reveal characteristic absorption bands in IR spectra corresponding to carbonyl (C=O) stretching and aromatic C=C bonds .
Dihydro-4-phenylfuran-2(3H)-one has potential applications across various scientific fields:
Dihydro-4-phenylfuran-2(3H)-one belongs to the furanone class of heterocyclic compounds, specifically categorized as a 2(3H)-furanone derivative. This classification denotes a five-membered ring structure containing an oxygen heteroatom and a ketone functionality at the 2-position, with saturation at the 4-5 bond. The structural system features several defining components:
The systematic IUPAC name for this compound is 4-phenyloxolan-2-one, though it is historically referenced as 4-phenyl-γ-butyrolactone or 4-phenyltetrahydrofuran-2-one in chemical literature. Other synonyms include dihydro-4-phenylfuran-2(3H)-one and 4-phenylbutan-4-olide. The CAS registry number 1008-73-7 provides a unique identifier for this specific molecular entity [2].
Table 1: Comparative Structural Features of Key Furanone Derivatives
Furanone Type | Systematic Name | Unsaturation Pattern | Characteristic Substituents | Representative Examples |
---|---|---|---|---|
2(3H)-Furanones | Dihydrofuran-2(3H)-ones | Δ³⁴ unsaturation | Variable at C3, C4, C5 | Dihydro-4-phenylfuran-2(3H)-one |
2(5H)-Furanones | Dihydrofuran-2(5H)-ones | Δ²³ unsaturation | Often 4-aryl or alkyl | Rofecoxib (pharmaceutical) [3] |
3(2H)-Furanones | Dihydrofuran-3(2H)-ones | Δ² unsaturation | Keto group at C3 | Geiparvarin (natural product) [3] |
Aromatic Furanones | Furan-2-ones or Furan-3-ones | Fully conjugated system | Hydroxy groups common | Ascorbic acid [3] |
The molecular formula is C₁₀H₁₀O₂ with a molecular weight of 162.18 grams per mole, confirmed through mass spectrometry and elemental analysis. Key spectroscopic identifiers include:
Stereochemical variations significantly impact the compound's properties. The introduction of substituents at the C3 or C4 positions creates chiral centers, as seen in derivatives like cis-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one (CAS 72406-94-1), where stereochemistry influences biological interactions and synthetic applications [4] [5].
The synthesis and characterization of dihydro-4-phenylfuran-2(3H)-one emerged from mid-20th century investigations into heterocyclic compounds, particularly studies focused on lactone chemistry and furan derivatives. Early synthetic approaches exploited classical condensation reactions:
The compound gained significant attention when researchers identified its structural relationship to bioactive natural products and pharmaceutical intermediates. Throughout the 1980s-2000s, investigations expanded into its potential as:
Table 2: Historical Development Timeline of Dihydro-4-phenylfuran-2(3H)-one
Time Period | Development Milestone | Significance |
---|---|---|
1950s-1960s | Initial synthesis via Perkin condensation | Established basic structural characterization |
1970s-1980s | Optimization of cyclization methods | Improved synthetic accessibility (72-85% yields) |
1990s | Exploration as NSAID precursor | Recognized structural similarity to COX inhibitor scaffolds |
Early 2000s | Regulatory classification as chemical intermediate | Scheduled in controlled substance frameworks [7] |
2010-Present | Applications in targeted drug discovery | Utilization in SHP2 inhibitor development [6] |
Regulatory recognition emerged when structural analogs of dihydro-4-phenylfuran-2(3H)-one appeared in synthetic opioid pipelines. Specifically, derivatives like tetrahydrofuranyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-2-carboxamide) prompted international drug control agencies to implement broader scheduling of furanone derivatives. In the United States, the Drug Enforcement Administration's 2018 classification of "Fentanyl-Related Substances" under Schedule I included structural analogs featuring the tetrahydrofuranone carboxamide moiety [7] [8]. This regulatory action acknowledged the compound's significance as a synthetic intermediate while imposing controls to prevent diversion into illicit pharmaceutical production.
Dihydro-4-phenylfuran-2(3H)-one occupies a privileged position in medicinal chemistry due to its balanced lipophilicity (LogP ~1.8), molecular rigidity, and hydrogen-bonding capacity – properties essential for bioactivity. As a versatile pharmacophore, it serves multiple roles in drug discovery:
In pharmaceutical applications, dihydro-4-phenylfuran-2(3H)-one derivatives demonstrate wide-ranging bioactivities:
Table 3: Applications of Dihydro-4-phenylfuran-2(3H)-one Derivatives
Application Domain | Structural Features | Functional Role | Reference Compounds |
---|---|---|---|
Pharmaceutical Intermediates | Unsubstituted or C3-alkylated derivatives | Synthetic precursor to active pharmaceutical ingredients | Furanyl fentanyl precursors [7] |
Antimicrobial Development | C3-Amino or C3-halo substitutions | Membrane-targeting agents | EVT-364698 |
Kinase/Phosphatase Inhibition | C4-aryl extensions with nitrogen heterocycles | Allosteric protein modulators | SHP2 inhibitors [6] |
Fragrance & Flavor Chemistry | C5-methyl or ethyl derivatives | Aroma compounds | Furaneol analogs |
Material Science | Polymerizable C3-vinyl derivatives | Monomers for functional polymers | Polyester precursors |
The chemical versatility of dihydro-4-phenylfuran-2(3H)-one extends to materials science, where it serves as:
Recent innovations focus on stereoselective synthesis and biocatalytic production to access enantiomerically pure forms. The emergence of asymmetric Baeyer-Villiger oxidation and enzymatic resolution techniques enables efficient production of (R)- and (S)-enantiomers for chiral drug development [3]. These advancements reinforce the compound's central role in contemporary organic synthesis and its expanding applications in targeted therapeutic development, particularly in oncology and metabolic disease research where furanone-based inhibitors show increasing promise [6].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: